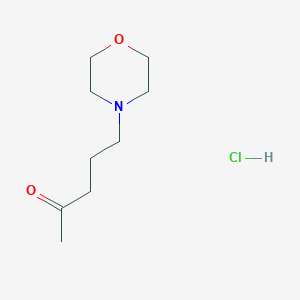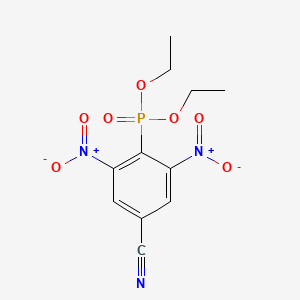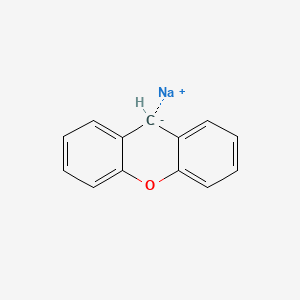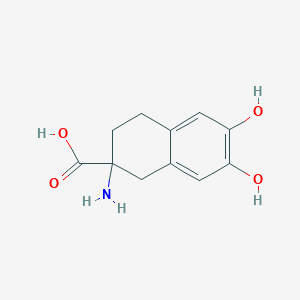![molecular formula C16H26O6 B14608990 1,2-Bis[2-(2-methoxyethoxy)ethoxy]benzene CAS No. 57721-93-4](/img/structure/B14608990.png)
1,2-Bis[2-(2-methoxyethoxy)ethoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis[2-(2-methoxyethoxy)ethoxy]benzene is an organic compound with the molecular formula C16H26O6. It is a derivative of benzene, where two hydrogen atoms are replaced by 2-(2-methoxyethoxy)ethoxy groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis[2-(2-methoxyethoxy)ethoxy]benzene can be synthesized through a multi-step process involving the reaction of benzene with ethylene oxide derivatives. The general synthetic route involves the following steps:
Preparation of 2-(2-methoxyethoxy)ethanol: Ethylene oxide is reacted with methanol to produce 2-(2-methoxyethoxy)ethanol.
Formation of 2-(2-methoxyethoxy)ethoxy chloride: The 2-(2-methoxyethoxy)ethanol is then reacted with thionyl chloride to form 2-(2-methoxyethoxy)ethoxy chloride.
Coupling with benzene: The 2-(2-methoxyethoxy)ethoxy chloride is then reacted with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis[2-(2-methoxyethoxy)ethoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are alcohols.
Substitution: The major products depend on the electrophile used, such as brominated or nitrated derivatives of the compound.
Scientific Research Applications
1,2-Bis[2-(2-methoxyethoxy)ethoxy]benzene has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is used in the study of biological membranes and as a model compound for studying the interactions of aromatic compounds with biological systems.
Medicine: It is used in the development of drug delivery systems and as a component in pharmaceutical formulations.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Bis[2-(2-methoxyethoxy)ethoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their structure and function. The pathways involved include signal transduction pathways and metabolic pathways, where the compound can act as an inhibitor or activator of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis[2-(2-methoxyethoxy)ethoxy]benzene
- 1,2-Bis(2-methoxyethoxy)ethane (Triglyme)
- 1,2-Bis(2-chloroethoxy)ethane
Uniqueness
1,2-Bis[2-(2-methoxyethoxy)ethoxy]benzene is unique due to its specific structure, which provides it with distinct chemical properties. Compared to similar compounds, it has a higher solubility in organic solvents and a greater ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring high solubility and stability.
Properties
CAS No. |
57721-93-4 |
|---|---|
Molecular Formula |
C16H26O6 |
Molecular Weight |
314.37 g/mol |
IUPAC Name |
1,2-bis[2-(2-methoxyethoxy)ethoxy]benzene |
InChI |
InChI=1S/C16H26O6/c1-17-7-9-19-11-13-21-15-5-3-4-6-16(15)22-14-12-20-10-8-18-2/h3-6H,7-14H2,1-2H3 |
InChI Key |
WMNVVUGQDLUOIK-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOC1=CC=CC=C1OCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-(4-Chlorobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14608944.png)





![1,4-Dioxaspiro[4.5]dec-2-ene](/img/structure/B14608975.png)
![1,6-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14608982.png)
